

Comparative Toxicity of Trichloropropane Isomers: A Guide for Researchers

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Compound of Interest

Compound Name: *1,1,2-Trichloropropane*

Cat. No.: *B166545*

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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the toxicity of trichloropropane isomers, supported by experimental data. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the isomers' toxic profiles.

Introduction to Trichloropropane Isomers

Trichloropropanes are chlorinated hydrocarbons with the chemical formula $C_3H_5Cl_3$. There are several structural isomers of trichloropropane, with 1,2,3-trichloropropane (1,2,3-TCP) and **1,1,2-trichloropropane** (1,1,2-TCP) being of significant industrial and environmental relevance. This guide focuses on a comparative toxicological assessment of the available data for these isomers. Due to a lack of available public data, 1,1,3-trichloropropane is not included in this comparative analysis.

Acute Toxicity Data

The acute toxicity of trichloropropane isomers varies, with 1,2,3-TCP generally exhibiting higher acute toxicity than its isomers. The following tables summarize the available quantitative data for different routes of exposure.

Table 1: Acute Oral Toxicity Data for Trichloropropane Isomers in Rats

Isomer	LD50 (mg/kg)	Strain	Reference
1,2,3-Trichloropropane	120 - 320	Male	[1][2]
1,1,2-Trichloropropane	Data Not Available	-	-
1,2,2-Trichloropropane	1230	Rat	[3]

Table 2: Acute Dermal Toxicity Data for 1,2,3-Trichloropropane

Species	LD50 (mg/kg)	Reference
Rat	836	[4]
Rabbit	2,458	[4]

Table 3: Acute Inhalation Toxicity Data for 1,2,3-Trichloropropane

Species	LC50 (ppm)	Exposure Duration	Reference
Rat	~1000	4 hours	[2]
Mouse	555	2 hours	[5]

Subchronic and Chronic Toxicity

Repeated exposure to trichloropropane isomers has been shown to cause a range of adverse health effects, primarily targeting the liver and kidneys.

A 90-day study in rats administered 1,2,3-TCP and 1,1,2-TCP in drinking water revealed mild changes in the liver of animals receiving the highest concentration of 1,2,3-TCP, including anisokaryosis, accentuated zonation, and occasional fatty vacuolation. Female rats also exhibited biliary hyperplasia.[6]

In a 17-week gavage study with 1,2,3-TCP, the lowest-observed-adverse-effect level (LOAEL) in male rats was 8 mg/kg body weight per day, based on an increase in absolute liver weight.[\[7\]](#)

Genotoxicity and Carcinogenicity

Genotoxicity:

- 1,2,3-Trichloropropane: Has been shown to be mutagenic in various in vitro and in vivo assays. It induced gene mutations in *Salmonella typhimurium* with metabolic activation[\[8\]](#). In vivo, it was positive in the *Drosophila melanogaster* somatic mutation and recombination test[\[9\]](#).
- **1,1,2-Trichloropropane:** Data on the genotoxicity of **1,1,2-trichloropropane** is limited.
- 1,2,2-Trichloropropane: No specific genotoxicity data was found for this isomer in the conducted research.

Carcinogenicity:

- 1,2,3-Trichloropropane: Is classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC)[\[6\]](#). Long-term oral administration in rats and mice has been shown to induce tumors at multiple sites, including the forestomach, oral mucosa, liver, and mammary gland[\[6\]](#)[\[7\]](#).
- **1,1,2-Trichloropropane:** Carcinogenicity data for this isomer is not as extensive as for 1,2,3-TCP.
- 1,2,2-Trichloropropane: No specific carcinogenicity data was found for this isomer in the conducted research.

Experimental Protocols

The following sections detail the general methodologies for key toxicological assessments cited in this guide.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance.

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing and Feeding:** Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.
- **Dose Administration:** The test substance is administered in a single dose by gavage. The study proceeds in a stepwise manner using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- **Endpoint:** The LD50 is estimated based on the dose at which mortality is observed.

90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.

- **Test Animals:** Typically, young adult rats of both sexes are used.
- **Housing and Feeding:** Animals are housed in standard conditions with ad libitum access to food and water.
- **Dose Administration:** The test substance is administered daily via the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
- **Observations:** Daily clinical observations are performed. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at the end of the study.
- **Pathology:** At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of major organs and tissues is performed.
- **Endpoint:** The No-Observed-Adverse-Effect Level (NOAEL) and the LOAEL are determined.

In Vivo Genotoxicity: Somatic Mutation and Recombination Test in *Drosophila melanogaster*

This assay assesses the potential of a chemical to induce mutations and recombination in the somatic cells of the fruit fly, *Drosophila melanogaster*.

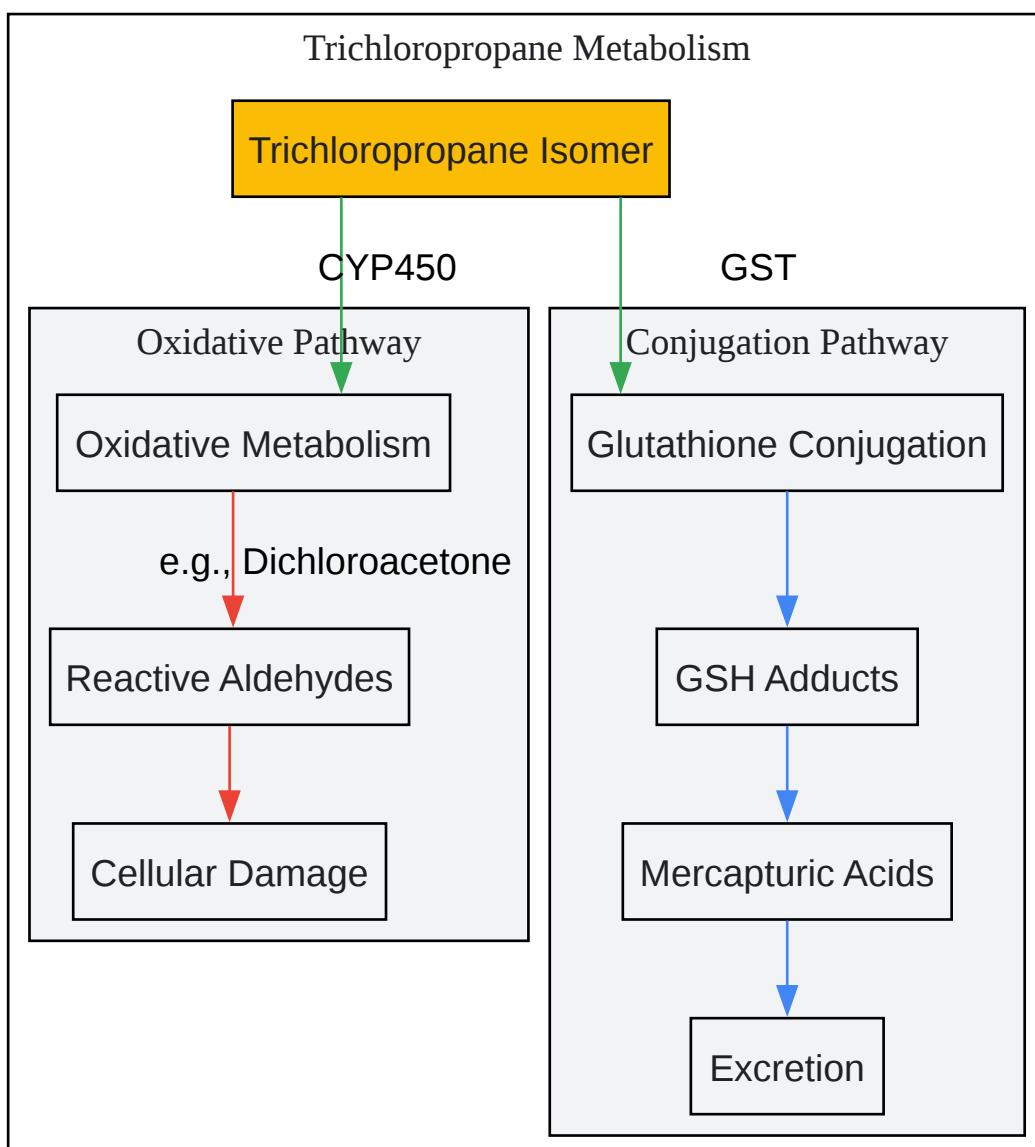
- **Test System:** Larvae of *Drosophila melanogaster* that are heterozygous for specific wing hair mutations are used.
- **Exposure:** The larvae are exposed to the test substance, typically by adding it to their food.
- **Endpoint:** After metamorphosis, the wings of the adult flies are examined for the presence of spots of mutant cells. The frequency of these spots is a measure of the genotoxic activity of the test substance.

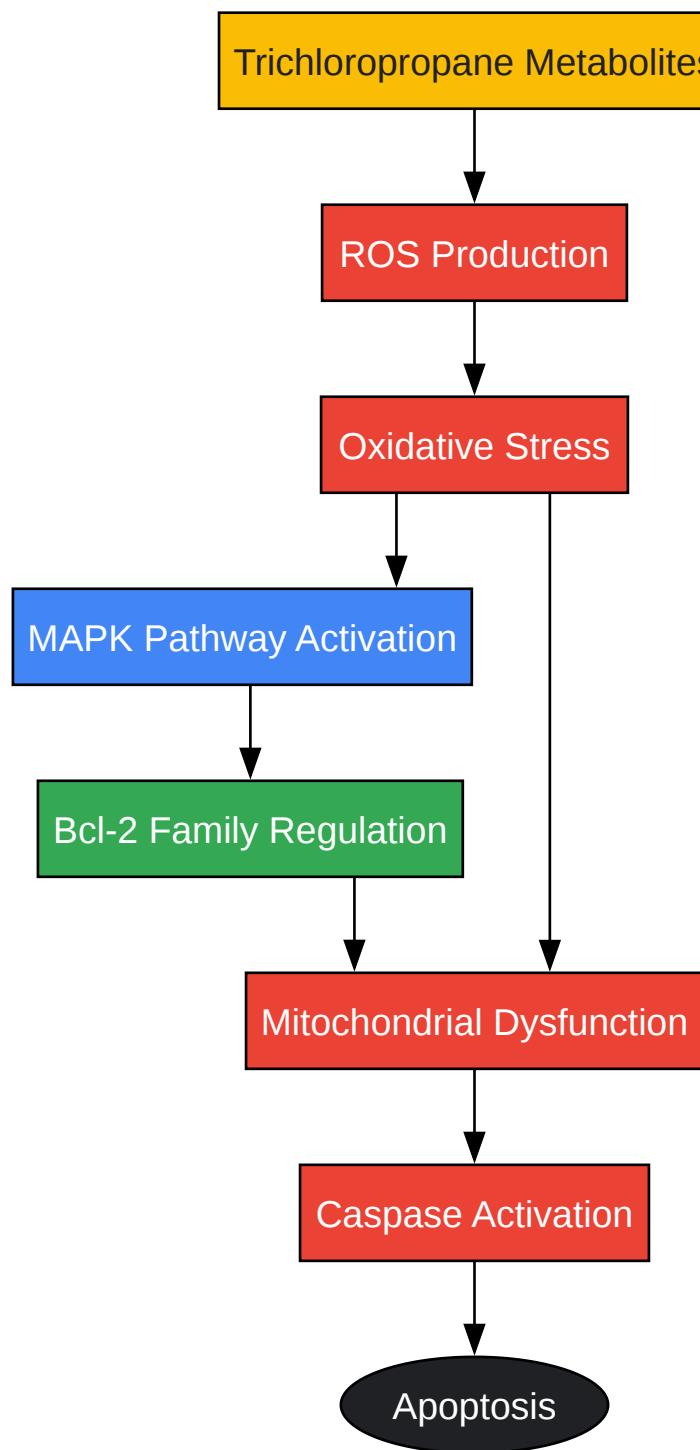
Signaling Pathways and Mechanisms of Toxicity

The toxicity of trichloropropane isomers is believed to be mediated through their metabolism to reactive intermediates, leading to cellular damage.

Metabolic Pathways

Trichloropropanes are metabolized primarily in the liver through two main pathways: oxidation by cytochrome P450 (CYP) enzymes and conjugation with glutathione (GSH).





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- To cite this document: BenchChem. [Comparative Toxicity of Trichloropropane Isomers: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166545#comparative-toxicity-assessment-of-trichloropropane-isomers>

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